(5-Methoxypyridin-2-yl)methanamine dihydrochloride
CAS No.: 1956322-69-2
Cat. No.: VC15966050
Molecular Formula: C7H12Cl2N2O
Molecular Weight: 211.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956322-69-2 |
|---|---|
| Molecular Formula | C7H12Cl2N2O |
| Molecular Weight | 211.09 g/mol |
| IUPAC Name | (5-methoxypyridin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)9-5-7;;/h2-3,5H,4,8H2,1H3;2*1H |
| Standard InChI Key | AIUMMIOUERUMBM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C=C1)CN.Cl.Cl |
Introduction
Chemical Structure and Physical Properties
The molecular structure of (5-Methoxypyridin-2-yl)methanamine dihydrochloride consists of a pyridine ring substituted with a methoxy group (-OCH) at the 5-position and a methanamine (-CHNH) group at the 2-position, with two hydrochloride counterions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 195.09 g/mol | |
| CAS Number | 1256812-29-9 | |
| Solubility | Not available |
The methoxy group enhances electron density on the pyridine ring, influencing reactivity and intermolecular interactions . The dihydrochloride salt form improves stability and solubility in polar solvents, though experimental data remain sparse for this isomer .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for (5-Methoxypyridin-2-yl)methanamine dihydrochloride are documented, analogous compounds provide a framework for its preparation. A common strategy involves:
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Functionalization of Pyridine: Introducing the methoxy group via nucleophilic aromatic substitution or directed ortho-metalation .
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Amination: Reaction with methylamine or its derivatives under reductive conditions. For example, sodium cyanoborohydride () in methanolic medium facilitates the reduction of intermediate Schiff bases .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
A patent detailing the synthesis of related pyridin-2-yl-methylamine derivatives describes the use of lithium aluminum hydride () for reducing carboxamide intermediates to primary amines . For instance, 2-carboxamido-5-methyl-6-methylaminopyridine was reduced in tetrahydrofuran to yield a yellow oil, which was subsequently purified via chromatography .
Industrial-Scale Considerations
Key parameters for scalable production include:
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Catalysts: Anhydrous copper sulfate () accelerates amination reactions .
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Purification: Silica gel chromatography or recrystallization ensures high purity .
Future Research Directions
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